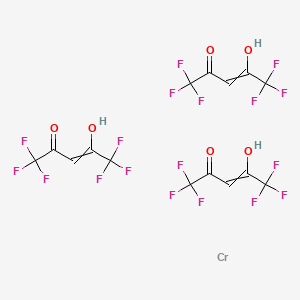
Chromium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexafluoroacetylacetone can be synthesized through the hydration of hexafluoroacetylacetone, yielding 1,1,1,5,5,5-hexafluoropentane-2,2,4,4-tetraol . The reaction typically involves the use of metal-chelate complexes with metals such as copper (II), nickel (II), cobalt (II), neodymium (III), rhodium (III), iron (III), and chromium (III) .
Industrial Production Methods
Industrial production methods for hexafluoroacetylacetone involve the use of advanced chemical processes and equipment to ensure high purity and yield. The compound is often produced in large quantities for use in various applications, including as a chelating agent and in the synthesis of other chemical compounds .
Chemical Reactions Analysis
Types of Reactions
Hexafluoroacetylacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also occur, leading to the formation of various reduced forms of the compound.
Substitution: Substitution reactions are common, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of hexafluoroacetylacetone include metal salts, reducing agents, and oxidizing agents. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of hexafluoroacetylacetone depend on the specific reaction conditions and reagents used. For example, the compound can form metal-chelate complexes with various metals, leading to the formation of different metal-organic compounds .
Scientific Research Applications
Hexafluoroacetylacetone has a wide range of scientific research applications, including:
Biology: The compound is used in biological research to study the interactions between metals and organic molecules.
Medicine: Hexafluoroacetylacetone is used in medicinal chemistry to develop new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of hexafluoroacetylacetone involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its oxygen atoms and forming stable, ring-like structures. This chelation process is essential for various chemical reactions and applications, as it stabilizes the metal ions and enhances their reactivity .
Comparison with Similar Compounds
Hexafluoroacetylacetone is similar to other compounds such as 1,1,1,5,5,5-hexafluoro-2,4-pentanedione. it is unique in its ability to form stable metal-chelate complexes and its wide range of applications in scientific research and industry . Other similar compounds include:
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: Used as a chelating ligand and in the production of liquid crystals.
Hexafluoroacetylacetone: Synonym for 1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one.
Properties
Molecular Formula |
C15H6CrF18O6 |
|---|---|
Molecular Weight |
676.17 g/mol |
IUPAC Name |
chromium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H2F6O2.Cr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H; |
InChI Key |
HWKPDQBCGOIWGE-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B13995392.png)

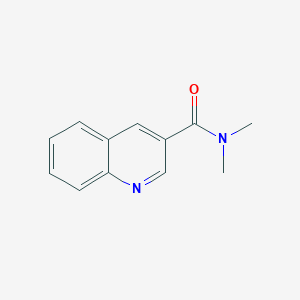
![4-[(E)-(4'-Amino[1,1'-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13995402.png)
![4,6-Dinitrobenzo[c]isoxazole](/img/structure/B13995404.png)
![7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13995414.png)
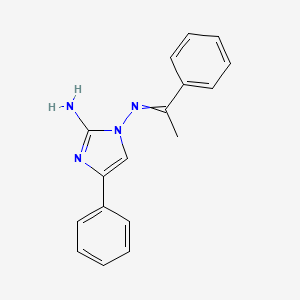
![N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide](/img/structure/B13995427.png)
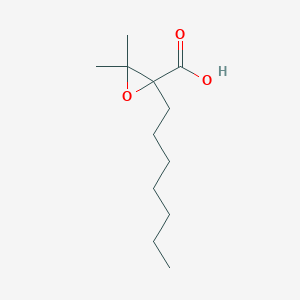
![N,2-dibenzyl-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1H-isoquinolin-6-amine](/img/structure/B13995440.png)
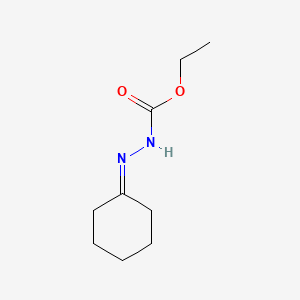
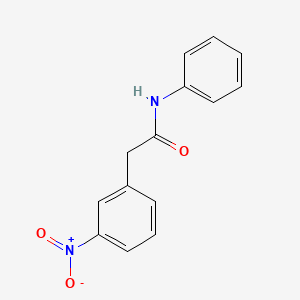
![5-bromospiro[1H-indole-3,6'-oxane]-2,2'-dione](/img/structure/B13995455.png)

